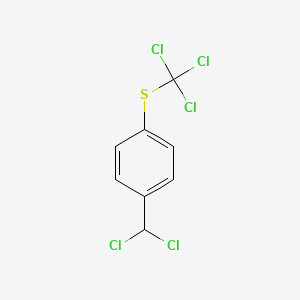![molecular formula C19H12Br2N4O B13824779 2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a cyclopenta[b]pyridine core, substituted with amino, dibromo, hydroxybenzylidene, dimethyl, and dicarbonitrile groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile and 3,5-dibromo-4-hydroxybenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium methoxide, potassium thiolate, or other nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development. Research may focus on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In industry, (5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials could enhance their performance in various applications, such as coatings, adhesives, or electronic devices.
Wirkmechanismus
The mechanism of action of (5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of amino, hydroxy, and bromine groups suggests that it could form hydrogen bonds, halogen bonds, or other interactions with its targets, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile:
3,5-dibromo-4-hydroxybenzaldehyde: Lacks the cyclopenta[b]pyridine core, limiting its use as a building block for more complex molecules.
Uniqueness
The uniqueness of (5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile lies in its combination of functional groups and structural features
Eigenschaften
Molekularformel |
C19H12Br2N4O |
|---|---|
Molekulargewicht |
472.1 g/mol |
IUPAC-Name |
(5E)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile |
InChI |
InChI=1S/C19H12Br2N4O/c1-8-11(3-10-4-14(20)18(26)15(21)5-10)16-9(2)13(7-23)19(24)25-17(16)12(8)6-22/h3-5,26H,1-2H3,(H2,24,25)/b11-3+ |
InChI-Schlüssel |
IFEWVBBMLPOYKF-QDEBKDIKSA-N |
Isomerische SMILES |
CC\1=C(C2=C(/C1=C/C3=CC(=C(C(=C3)Br)O)Br)C(=C(C(=N2)N)C#N)C)C#N |
Kanonische SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)Br)O)Br)C(=C(C(=N2)N)C#N)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


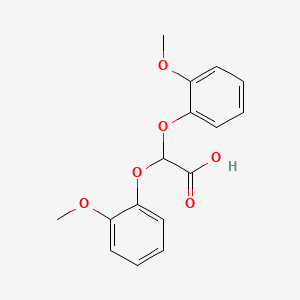
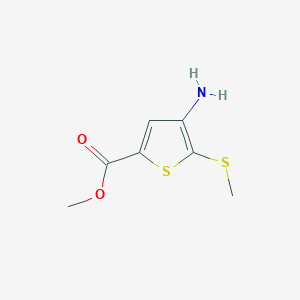
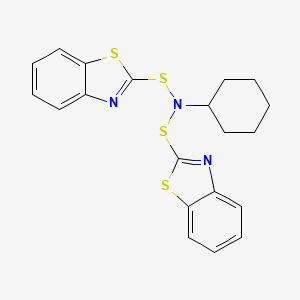
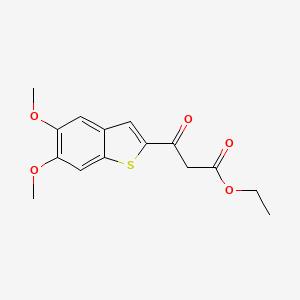

![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)
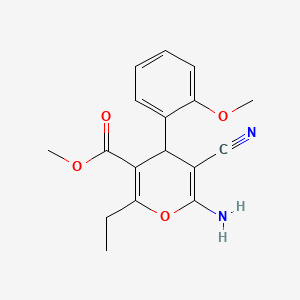
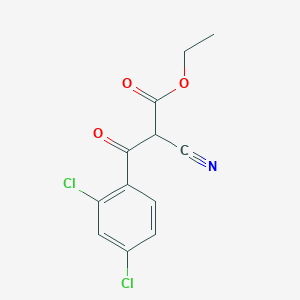
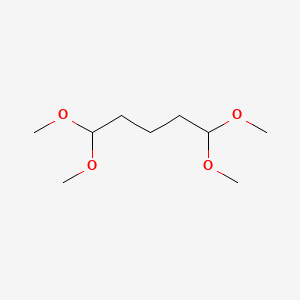

![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
